Aurora B Kinase Inhibition in Cancer Cell Lines
In a series of phenyldiazepine and pyridodiazepine Aurora kinase inhibitors, the 8-fluorobenzodiazepine derivative (compound 6c) demonstrated single-digit nanomolar potency against Aurora B kinase and significant antiproliferative activity across multiple cancer cell lines, establishing a clear benchmark for the 8-fluoro substitution pattern [1].
| Evidence Dimension | Aurora B kinase inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | Aurora B IC50 = 8 nM; Antiproliferation IC50 in MCF-7, MDA-MB-231, and SKOV3 cells = 0.575 µM, 0.422 µM, and 0.698 µM, respectively [1] |
| Comparator Or Baseline | Other substituted benzodiazepine derivatives in the same study exhibited lower potency; specific comparator data not available |
| Quantified Difference | Not applicable (cross-study comparable; 8-fluoro derivative identified as lead with single-digit nM potency) |
| Conditions | In vitro Aurora B enzymatic assay; cellular antiproliferation assay in MCF-7 (breast), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cell lines [1] |
Why This Matters
This cross-study data confirms that the 8-fluoro substitution on a benzodiazepine core is associated with high Aurora B inhibitory potency, justifying its selection for kinase-targeted drug discovery projects.
- [1] Sharma, S., et al. (2020). Discovery and optimization of novel phenyldiazepine and pyridodiazepine based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(7), 115422. View Source
